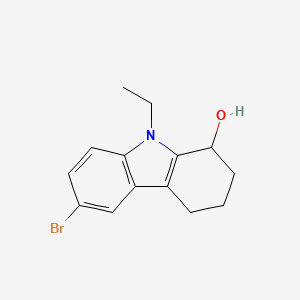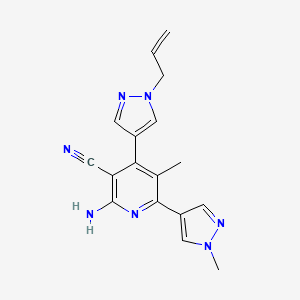
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Vue d'ensemble
Description
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a carbazole derivative that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied. In
Mécanisme D'action
The mechanism of action of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in good yield. It also has a high degree of purity, which makes it suitable for various scientific research applications. However, there are some limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for the study of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential use in the treatment of various inflammatory and cancerous conditions. Another potential direction is to study its neuroprotective effects and to explore its potential use in the treatment of neurodegenerative diseases. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound for the detection of metal ions. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves the reaction of 9-ethylcarbazole with N-bromosuccinimide in the presence of tert-butyl hydroperoxide. The reaction occurs in a solvent mixture of dichloromethane and acetic acid, and the product is obtained in good yield. This method has been optimized to produce high-quality this compound, which is suitable for scientific research applications.
Applications De Recherche Scientifique
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
6-bromo-9-ethyl-1,2,3,4-tetrahydrocarbazol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-2-16-12-7-6-9(15)8-11(12)10-4-3-5-13(17)14(10)16/h6-8,13,17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSRRDGTCHQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=C1C(CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223832 | |
| Record name | 6-Bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352553-10-7 | |
| Record name | 6-Bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352553-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5347223.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)

![2-(4-allyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5347256.png)
![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![8-bromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5347288.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)

![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
